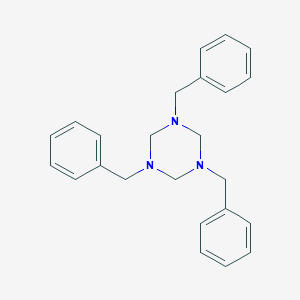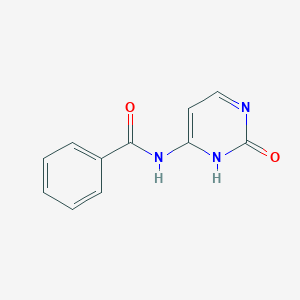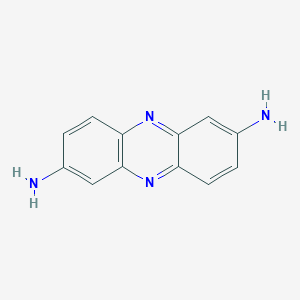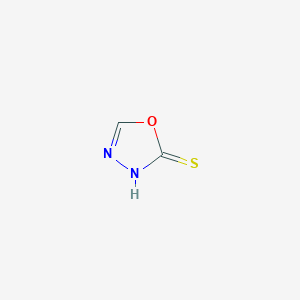
1,3,4-Oxadiazole-2-thiol
Vue d'ensemble
Description
1,3,4-Oxadiazole-2-thiol is a pyridyl oxadiazole-based building block that has a 1,3,4-oxadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups . It has a luminescence property that makes it useful in biological applications .
Synthesis Analysis
Oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The IR spectrum characterization of compound 5-[(benzo[d]thiazol-2-ylamino)methyl]-1,3,4-oxadiazole-2-thiol (5k) indicated by a shift of absorption band from 1721 to 1230 cm−1, corresponding to the carbonyl group stretching .Chemical Reactions Analysis
A mixture of hydrazide analogs 5a–g (3 mmol), carbon disulfide (3 ml), and potassium hydroxide (6 mmol) in ethanol (60 ml) was refluxed till the evolution of hydrogen sulfide was ceased .Physical And Chemical Properties Analysis
The compound 5-(((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (5d) is a yellow solid with a yield of 48.6% and a melting point of 98.1–98.7 °C .Applications De Recherche Scientifique
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have shown various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . The antimicrobial activity of new compounds often exceeds that of known antibiotics and other antimicrobial agents, making them promising candidates for new drugs .
Anticancer Activity
Compounds containing the 1,3,4-oxadiazole moiety have been found to exhibit anticancer properties . For example, Zibotentan, an anticancer agent, contains the 1,3,4-oxadiazole unit .
Anti-inflammatory and Analgesic Activity
1,3,4-Oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new drugs in the field of pain management and inflammation treatment.
Anticonvulsant Activity
New 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazole derivatives have been designed and synthesized as anticonvulsant agents . The introduction of an amino group at position 2 of the 1,3,4-oxadiazole ring, and a fluorine substitute at the para position of the benzylthio group, improves anticonvulsant activity .
Antihypertensive Activity
1,3,4-Oxadiazole derivatives have also been reported to possess antihypertensive properties . This suggests their potential use in the treatment of hypertension.
Antidiabetic Activity
Compounds containing the 1,3,4-oxadiazole moiety have been found to exhibit antidiabetic properties . This indicates their potential use in the management and treatment of diabetes.
Antiviral Activity
1,3,4-Oxadiazole derivatives have shown antiviral properties . For example, Raltegravir, an antiretroviral drug, contains the 1,3,4-oxadiazole unit .
Bioisosteres for Carboxylic Acids, Esters, and Carboxamides
1,3,4-Oxadiazoles have gained interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides . This suggests their potential use in the development of new drugs with improved pharmacokinetic properties.
Mécanisme D'action
Target of Action
1,3,4-Oxadiazole derivatives have been found to interact with a variety of biological targets. They have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They selectively interact with nucleic acids, enzymes, and globular proteins .
Mode of Action
The mode of action of 1,3,4-Oxadiazole-2-thiol involves its interaction with various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase . These interactions lead to the inhibition of these enzymes, thereby contributing to their antiproliferative effects .
Biochemical Pathways
The 1,3,4-Oxadiazole-2-thiol affects various biochemical pathways. It has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes and many of the proteins that contribute to cancer cell proliferation .
Pharmacokinetics
Oxadiazoles are known to have favourable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .
Result of Action
The result of the action of 1,3,4-Oxadiazole-2-thiol is primarily seen in its cytotoxic effects against cancer cells. It has been found to show high cytotoxicity against human lung cancer diseases . The synthesized derivatives have shown moderate antioxidant activity compared to the standard BHA (butylated hydroxy anisole) .
Safety and Hazards
Orientations Futures
The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive. Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . In the field of anticancer drugs, there have been significant developments and discoveries using 1,3,4-oxadiazoles .
Propriétés
IUPAC Name |
3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2OS/c6-2-4-3-1-5-2/h1H,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBRCWOFANAOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902401 | |
| Record name | NoName_1643 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Oxadiazole-2-thiol | |
CAS RN |
38733-42-5 | |
| Record name | 1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



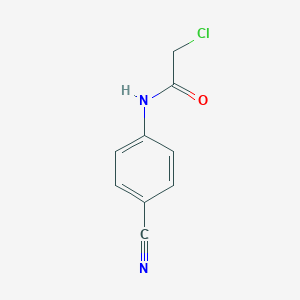
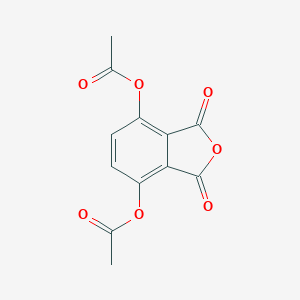
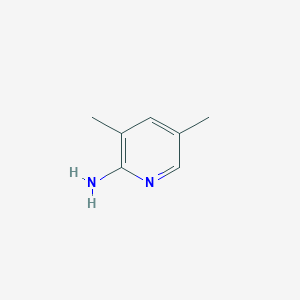

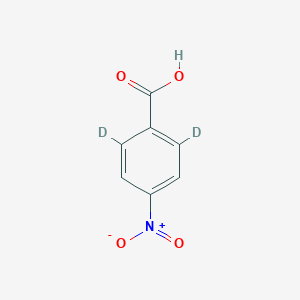
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
